N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3-benzodioxol-5-yl (piperonyl) group at the acetamide nitrogen and a 4-chlorobenzylsulfanyl substituent on the thiadiazole ring. The 1,3-benzodioxole moiety is notable for its prevalence in bioactive molecules, such as the O-GlcNAcase inhibitor egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide), which shares structural similarities with the target compound .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S3/c19-12-3-1-11(2-4-12)8-26-17-21-22-18(28-17)27-9-16(23)20-13-5-6-14-15(7-13)25-10-24-14/h1-7H,8-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSRIHHZZIUJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is reacted with 4-chlorobenzyl chloride.
Final Coupling: The final step involves coupling the benzodioxole and thiadiazole intermediates through a sulfanyl linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.
Substitution: The benzodioxole and chlorobenzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound is structurally analogous to egalognastat’s benzodioxole moiety, which is critical for O-GlcNAcase inhibition .
- Halogen Effects: Chlorine atoms (e.g., in 4-chlorobenzyl or dichlorophenyl groups) enhance lipophilicity and may improve binding to hydrophobic enzyme pockets.
- Steric vs. Electronic Factors : Compounds with bulky substituents (e.g., mesityl in ) exhibit higher melting points, indicating greater crystallinity but possibly reduced solubility .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety, known for its diverse pharmacological effects.
- A thiadiazole ring, which is often associated with antimicrobial and anticancer activities.
- Sulfanyl groups that may enhance its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related thiadiazole compounds can effectively inhibit bacterial growth, comparable to standard antibiotics like ciprofloxacin and ketoconazole .
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Thiadiazole derivative | 16 | Ciprofloxacin | 8 |
| Benzodioxole derivative | 32 | Ketoconazole | 16 |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar compounds have demonstrated:
- Inhibition of Src Family Kinases (SFKs) : These kinases are crucial in cancer progression. Compounds targeting SFKs have shown promising results in preclinical models .
- In vivo studies : For example, the related compound AZD0530 has displayed significant tumor growth inhibition in xenograft models of pancreatic cancer when administered orally .
The proposed mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in cell signaling pathways.
- Interference with DNA Synthesis : The presence of thiadiazole and benzodioxole rings can interact with DNA or RNA synthesis pathways, leading to reduced proliferation of cancer cells.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in Science.gov demonstrated that thiadiazole derivatives exhibited varying degrees of antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications in the side chains significantly affected potency .
- Cancer Cell Line Studies : Research involving human pancreatic cancer cell lines showed that benzodioxole derivatives inhibited cell proliferation and induced apoptosis through SFK inhibition pathways .
Q & A
Q. What are the critical steps and analytical techniques for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of intermediates like the benzodioxole and thiadiazole moieties. Key steps include:
- Coupling via sulfanyl bridges using reagents like chloroacetyl chloride in dioxane with triethylamine as a base .
- Purification via recrystallization (ethanol-DMF mixtures) and filtration .
- Structural confirmation using 1H/13C NMR (deuterated solvents, TMS internal standard) and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
Q. Which analytical methods are most reliable for characterizing this compound?
- Methodological Answer : Prioritize a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxole (δ 5.9–6.8 ppm), thiadiazole (δ 7.2–8.1 ppm), and sulfanyl-acetamide protons (δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm the molecular ion peak (e.g., m/z 500–550 range) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates .
- Cytotoxicity (MTT assay) : Evaluate IC50 values in cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfanyl-acetamide derivatives?
- Methodological Answer : Systematic optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintain 20–25°C during coupling to minimize side reactions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thiol-alkylation steps .
- Continuous flow reactors : Improve scalability and consistency for multi-gram syntheses .
Q. How can researchers resolve contradictions in reported biological activities of similar compounds?
- Methodological Answer : Address discrepancies via:
- Dose-response validation : Test activity across a wide concentration range (nM–µM) .
- Orthogonal assays : Combine MTT with apoptosis markers (Annexin V/PI staining) to confirm cytotoxicity .
- Structural benchmarking : Compare IC50 values of analogs with documented substituent effects (e.g., chlorobenzyl vs. methoxyphenyl groups) .
Q. What strategies elucidate the mechanism of action for thiadiazol-2-yl sulfanyl acetamides?
- Methodological Answer : Advanced techniques include:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down protein targets .
- X-ray crystallography : Co-crystallize with candidate enzymes (e.g., carbonic anhydrase) to identify binding pockets .
- Transcriptomic profiling : RNA-seq to detect pathway alterations (e.g., apoptosis or oxidative stress genes) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Focus on modular modifications:
- Benzodioxole ring : Introduce electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity .
- Thiadiazole core : Replace sulfur with selenium to study redox activity .
- Chlorobenzyl group : Synthesize analogs with halogens (Br, F) or alkyl chains to probe hydrophobic interactions .
Test derivatives in parallel using standardized assays (e.g., IC50 in three cell lines) .
Q. What methodologies assess physicochemical stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat at 40–60°C for 48 hours and monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-spectroscopy .
- Light sensitivity : Expose to UV (254 nm) and measure photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
